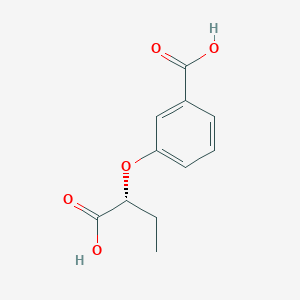
(R)-3-(1-羧丙氧基)苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-(1-Carboxypropoxy)benzoic acid is an organic compound characterized by a benzoic acid core with a carboxypropoxy substituent at the third position
科学研究应用
®-3-(1-Carboxypropoxy)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(1-Carboxypropoxy)benzoic acid typically involves the esterification of 3-hydroxybenzoic acid with ®-1-chloropropane-1-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of ®-3-(1-Carboxypropoxy)benzoic acid can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: ®-3-(1-Carboxypropoxy)benzoic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or aldehydes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxypropoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted benzoic acid derivatives.
作用机制
The mechanism of action of ®-3-(1-Carboxypropoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxypropoxy group may facilitate binding to active sites, leading to modulation of enzymatic activity or receptor signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
3-Hydroxybenzoic acid: Lacks the carboxypropoxy group, making it less versatile in certain synthetic applications.
4-(1-Carboxypropoxy)benzoic acid: Similar structure but with the carboxypropoxy group at the fourth position, which may result in different reactivity and biological activity.
3-(1-Carboxyethoxy)benzoic acid: Contains a carboxyethoxy group instead of carboxypropoxy, leading to variations in chemical properties and applications.
Uniqueness: ®-3-(1-Carboxypropoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its stereochemistry (R-configuration) also plays a crucial role in its interactions with biological targets, making it a valuable compound for research and development.
生物活性
(R)-3-(1-Carboxypropoxy)benzoic acid, a derivative of benzoic acid, has garnered attention in various biological and pharmacological studies. This article synthesizes current research findings on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C12H14O4
- Molecular Weight : 222.24 g/mol
Its structure includes a benzoic acid moiety with a carboxypropoxy side chain, which is crucial for its biological interactions.
Mechanisms of Biological Activity
- Anti-inflammatory Properties :
- Analgesic Effects :
- Antioxidant Activity :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Analgesic | Reduction in neuropathic pain responses | |
| Antioxidant | Scavenging free radicals |
Case Study: Analgesic Efficacy
In a study evaluating the analgesic efficacy of (R)-3-(1-Carboxypropoxy)benzoic acid, researchers administered the compound to rat models with induced neuropathic pain. Results indicated a significant decrease in pain scores compared to control groups, suggesting effective modulation of nociceptive pathways. The study highlighted the potential for developing this compound into a therapeutic agent for chronic pain management .
Case Study: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of (R)-3-(1-Carboxypropoxy)benzoic acid in vitro using LPS-stimulated macrophages. The compound was found to significantly reduce the levels of TNF-α and IL-6, key inflammatory markers. Mechanistic studies revealed that this effect was mediated through the inhibition of NF-kB activation, thereby preventing downstream inflammatory responses .
属性
IUPAC Name |
3-[(1R)-1-carboxypropoxy]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-2-9(11(14)15)16-8-5-3-4-7(6-8)10(12)13/h3-6,9H,2H2,1H3,(H,12,13)(H,14,15)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIVNPJBBIDRHO-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=CC(=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)OC1=CC=CC(=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














